N-(2-hydroxypropyl)-4-methylbenzenesulfonamide

Vue d'ensemble

Description

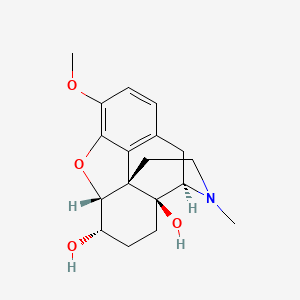

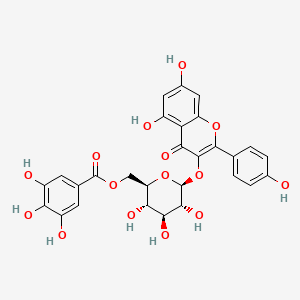

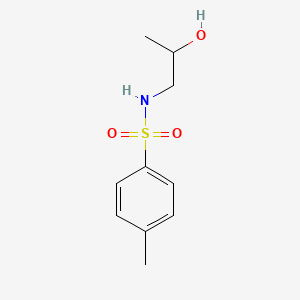

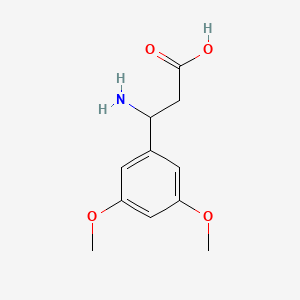

N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, also known as HPMBS, is a sulfonamide compound that has been extensively studied for its potential applications in the field of medicinal chemistry. HPMBS is a white crystalline solid that is soluble in water and organic solvents. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Applications De Recherche Scientifique

Cancer Therapy

“N-(2-hydroxypropyl)-4-methylbenzenesulfonamide” has been studied for its potential use in cancer therapy. It has been used in the design of a polymeric drug delivery system based on N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers . This system interacts with the most abundant proteins in human blood plasma, such as human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1 . The interactions do not result in the formation of the protein corona and do not affect the efficiency of the drug delivery .

Nanogel Preparation

This compound has been used in the synthesis of hydrophilic and biodegradable poly[N-(2-hydroxypropyl)methacrylamide-co-N,N′-bis(acryloyl)cystamine-co-6-methacrylamidohexanoyl hydrazine] (PHPMA-BAC-BMH) nanogels . These nanogels, with a diameter below 50 nm, are key for efficient and selective passive tumor targeting . They can be rapidly degraded in the presence of 10 mM glutathione solution under physiological conditions .

Urethane Foam Production

“N-(2-hydroxypropyl)-4-methylbenzenesulfonamide” is used as a catalyst in the production of urethane foams . Urethane foams have a wide range of applications, including insulation materials, automotive interiors, and furniture.

Plasticizer

This compound acts as a plasticizer . Plasticizers are additives that increase the plasticity or fluidity of a material. They are commonly added to polymers to make them more flexible and easier to handle.

Surfactant Solubilizer

“N-(2-hydroxypropyl)-4-methylbenzenesulfonamide” is used as a surfactant solubilizer . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They can act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

Epoxy Resin Curing Agent

This compound is used as a curing agent for epoxy resin . Epoxy resins are a class of reactive prepolymers and polymers which contain epoxide groups. They are used in a wide range of applications, from coatings and adhesives to composite materials and electronic systems.

Propriétés

IUPAC Name |

N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-7-9(2)12/h3-6,9,11-12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOBKAQJZDLRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

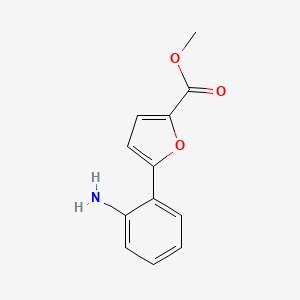

CC1=CC=C(C=C1)S(=O)(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389673 | |

| Record name | N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |

CAS RN |

59724-53-7 | |

| Record name | N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propan-2-yl 7-methyl-2-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1599009.png)

![Tris[3-(perfluorooctyl)phenyl]phosphine](/img/structure/B1599011.png)